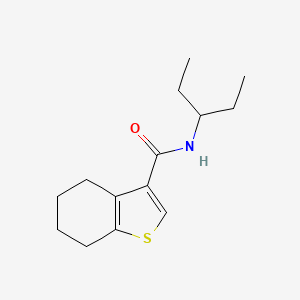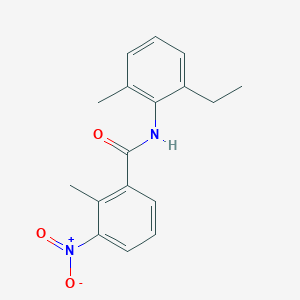
N-(1-ethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TCB-2, is a synthetic compound that belongs to the class of benzothiophenes. It is a potent agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the role of this receptor in various physiological and pathological processes.
Mechanism of Action
N-(1-ethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor by this compound leads to the activation of downstream signaling pathways, including the phospholipase C, protein kinase C, and calcium signaling pathways. These signaling pathways are involved in the regulation of various physiological and pathological processes, such as neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to induce psychedelic effects in humans, such as altered perception, thought, and mood. These effects are thought to be mediated by the activation of the 5-HT2A receptor in the prefrontal cortex and other brain regions involved in the regulation of cognition and emotion. This compound has also been shown to increase the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, in animal models. These effects may contribute to the therapeutic potential of 5-HT2A receptor agonists in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
N-(1-ethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for the 5-HT2A receptor, its ability to induce psychedelic effects in humans, and its potential therapeutic effects in the treatment of psychiatric disorders. However, this compound also has several limitations, such as its potential toxicity and side effects, its limited availability and high cost, and its legal status in some countries.
Future Directions
There are several future directions for the scientific research of N-(1-ethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, such as the investigation of its potential therapeutic effects in the treatment of psychiatric disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective 5-HT2A receptor agonists with fewer side effects. This compound may also be used in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce its toxicity. Additionally, the safety and efficacy of this compound should be further evaluated in clinical trials to determine its potential as a novel therapeutic agent.
Synthesis Methods
The synthesis of N-(1-ethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the condensation of 2-aminothiophenol with ethyl 4-bromo-2-butenoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 1-ethylpropylamine. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and chromatography.
Scientific Research Applications
N-(1-ethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological processes, such as mood regulation, cognition, perception, and hallucinations. It has also been used to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression, anxiety, and schizophrenia. This compound has been shown to induce psychedelic effects in humans, similar to those of other 5-HT2A receptor agonists, such as LSD and psilocybin.
properties
IUPAC Name |
N-pentan-3-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-3-10(4-2)15-14(16)12-9-17-13-8-6-5-7-11(12)13/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLPFOFEQIPFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CSC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5813949.png)


![N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5813971.png)

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5813992.png)


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)
![3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5814015.png)
